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Compound of Interest

Compound Name: 2'-Fluoro-5'-iodoacetophenone

CAS No.: 1159512-66-9

Cat. No.: B1440333

Get Quote

Part 1: Executive Summary & Identification
2'-Fluoro-5'-iodoacetophenone is a highly specialized halogenated aromatic building block

used primarily in the synthesis of pharmaceutical intermediates and agrochemicals.[1] Its

structure features an acetophenone core substituted with a fluorine atom at the ortho (2')

position and an iodine atom at the meta (5') position relative to the acetyl group.[1]

This specific substitution pattern renders the molecule a "privileged scaffold" in medicinal

chemistry.[1] The 5'-iodine serves as a reactive handle for palladium-catalyzed cross-coupling

(Suzuki-Miyaura, Sonogashira), while the 2'-fluorine modulates metabolic stability, lipophilicity,

and conformational preference.[1]
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Parameter Value

CAS Number 1159512-66-9

IUPAC Name 1-(2-Fluoro-5-iodophenyl)ethanone

Molecular Formula C₈H₆FIO

Molecular Weight 264.04 g/mol

SMILES CC(=O)C1=C(F)C=CC(I)=C1

InChI Key PAAFYGBEQFBNDA-UHFFFAOYSA-N

⚠️ CAUTION: Isomer Confusion Do not confuse this compound with its regioisomer, 5'-Fluoro-

2'-iodoacetophenone (CAS 914225-70-0), which is a key intermediate for the ALK inhibitor

Lorlatinib.[1] Ensure the CAS number matches your specific structural requirement (F at 2', I at

5').[1]

Part 2: Physicochemical Properties
The following data aggregates experimental and predicted values essential for process

handling and isolation.
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Property Value Source/Note

Appearance
Off-white to pale yellow

solid/oil

Depending on

purity/crystallinity

Boiling Point ~270 °C (Predicted)
High boiling point requires

vacuum distillation

Melting Point 46–48 °C
Low-melting solid; may exist as

supercooled liquid

Density 1.87 g/cm³
High density due to iodine

content

LogP 2.4 Moderate lipophilicity

Solubility DCM, THF, Ethyl Acetate Insoluble in water

Part 3: Synthetic Methodologies
The synthesis of 2'-Fluoro-5'-iodoacetophenone relies on exploiting the cooperative directing

effects of the substituents on the benzene ring.

Method A: Direct Regioselective Iodination (Scale-Up
Route)
This method utilizes Electrophilic Aromatic Substitution (EAS).[1] The starting material, 2'-

fluoroacetophenone, contains two directing groups:[2]

Fluorine (2-position): An ortho/para director (activating).[1]

Acetyl (1-position): A meta director (deactivating).

Both groups cooperatively direct the incoming electrophile (I⁺) to the 5-position (para to

Fluorine, meta to Acetyl).[1]

Protocol:
Reagents: 2'-Fluoroacetophenone (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Trifluoroacetic

acid (TFA).[1]
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Setup: Dissolve 2'-fluoroacetophenone in TFA (0.5 M concentration).

Reaction: Add NIS portion-wise at 0°C to control the exotherm. Allow the mixture to warm to

room temperature and stir for 4–6 hours.

Quench: Pour into ice-water and neutralize with saturated NaHCO₃. Add Na₂S₂O₃ solution to

quench unreacted iodine (indicated by color change from purple/brown to yellow).[1]

Purification: Extract with Ethyl Acetate. The crude product is purified via silica gel

chromatography (Hexanes/EtOAc 95:5).[1]

Expert Insight: The use of TFA is critical. It protonates the NIS, enhancing the electrophilicity of

the iodine species (

equivalent), and may also hydrogen-bond with the acetyl oxygen, increasing the

bulk of the acetyl group and discouraging ortho-substitution at the 6-position.

Method B: Weinreb Amide Coupling (High-Precision
Route)
For applications requiring absolute regiocontrol without trace isomers, a modular approach

starting from 2-fluoro-5-iodobenzoic acid is preferred.[1]

Activation: Convert 2-fluoro-5-iodobenzoic acid to its acid chloride (SOCl₂) or activate with

EDC/HOBt.

Amidation: React with N,O-dimethylhydroxylamine to form the Weinreb amide.

Grignard Addition: Treat the Weinreb amide with Methylmagnesium bromide (MeMgBr) at

-78°C in THF.

Hydrolysis: Acidic workup releases the ketone.[1]
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Part 4: Reaction Engineering & Reactivity Profile
The following diagram illustrates the electronic directing effects governing the synthesis and the

downstream reactivity of the scaffold.

2'-Fluoroacetophenone
(Precursor)

Directing Effects:
F (C2) -> Para (C5)

Acetyl (C1) -> Meta (C5)

2'-Fluoro-5'-iodoacetophenone
(CAS 1159512-66-9)

+ NIS / TFA
(Electrophilic Iodination)

Suzuki Coupling
(Aryl-Boronic Acids)

Pd(PPh3)4, Base
(C-C Bond Formation at C5)

Sonogashira Coupling
(Alkynes)

Pd/Cu, Alkyne
(Alkynylation at C5)

Carbonyl Reduction
(NaBH4 -> Alcohol)

Chemo-selective
(Preserves C-I bond)

Click to download full resolution via product page

Caption: Synthesis via cooperative directing effects and divergent downstream applications.

Structural & Conformational Insights
Recent structural studies (NMR and X-ray) indicate that 2'-fluoroacetophenone derivatives

predominantly adopt an s-trans conformation.[1] The carbonyl oxygen and the fluorine atom

orient away from each other to minimize dipole-dipole repulsion.[1] This pre-organized

conformation can be pivotal when the molecule is used as a ligand or in binding pockets, as it

reduces the entropic penalty of binding.

Part 5: Applications in Drug Discovery[4][5]
Bioisosteric Replacement
The 2'-fluoro group acts as a bioisostere for hydrogen or a hydroxyl group but blocks metabolic

oxidation at the ortho-position.[1] The C-F bond is highly stable and alters the pKa of nearby

functional groups.

Late-Stage Diversification
The 5'-iodine atom is the "workhorse" of this scaffold.[1] It allows researchers to introduce

complex heterocycles late in the synthetic sequence using mild cross-coupling conditions,
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preserving the sensitive ketone and fluorine functionalities.

Key Reactions:

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1]

Heck Reaction: Vinylation for extending carbon chains.[1]

Buchwald-Hartwig: Amination to introduce nitrogen-containing motifs.[1]

Part 6: Safety & Handling
Signal Word: WARNING

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).[1]

Lachrymator Potential: Like many alpha-halo or aromatic ketones, this compound can be

irritating to mucous membranes.[1] Handle only in a fume hood.

Storage: Light sensitive. The C-I bond can undergo homolytic cleavage upon prolonged

exposure to UV light, liberating iodine and darkening the sample.[1] Store in amber vials

under inert atmosphere (Ar/N₂) at 2–8°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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